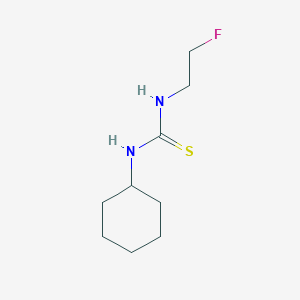

1-Cyclohexyl-3-(2-fluoroethyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17FN2S |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-cyclohexyl-3-(2-fluoroethyl)thiourea |

InChI |

InChI=1S/C9H17FN2S/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) |

InChI Key |

ABODRMNNUICAGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=S)NCCF |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 3 2 Fluoroethyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 1-Cyclohexyl-3-(2-fluoroethyl)thiourea, these methods could provide a deep understanding of its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and the relative energies of different spatial arrangements (conformers). A DFT study of this compound would likely begin with a geometry optimization to find the most stable conformation of the molecule. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting data would include precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

An exploration of the potential energy landscape could reveal other stable or metastable conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

| Parameter | Value |

| C=S Bond Length | ~1.6 - 1.7 Å |

| C-N (Thiourea) Bond Lengths | ~1.3 - 1.4 Å |

| C-F Bond Length | ~1.4 Å |

| N-C-N Bond Angle | ~115° - 120° |

| C-N-C-C Dihedral Angles | Variable, defining cyclohexyl and fluoroethyl orientations |

Note: The values in this table are hypothetical and represent typical ranges for similar molecules. Actual values would need to be determined through specific DFT calculations for this compound.

A key output of quantum chemical calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical for predicting a molecule's reactivity. For this compound, the HOMO would likely be localized on the sulfur and nitrogen atoms of the thiourea (B124793) group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.

Analysis of the charge distribution, often visualized through electrostatic potential maps, would highlight the electron-rich and electron-poor regions of the molecule. The electronegative fluorine and sulfur atoms would be expected to create distinct regions of negative electrostatic potential.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would involve calculating the forces between all atoms and solving Newton's equations of motion.

This approach would allow for a thorough exploration of the molecule's conformational space, revealing how the cyclohexyl and fluoroethyl groups rotate and flex. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding between the thiourea's N-H groups and solvent molecules or other solutes.

Prediction of Chemical Reactivity and Reaction Pathways

By combining insights from quantum chemical calculations (like HOMO-LUMO analysis and charge distribution) with more advanced computational techniques, predictions can be made about the chemical reactivity of this compound. For example, its nucleophilic reactivity could be quantified by calculating parameters such as the Fukui function, which identifies the most reactive sites for nucleophilic and electrophilic attack.

Computational methods could also be used to model potential reaction pathways, such as its behavior in the presence of acids, bases, or electrophiles. By calculating the energy profiles of these reactions, researchers can predict the most likely products and the activation energies required for their formation.

In Silico Design and Virtual Screening of this compound Analogues

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. If this compound were identified as a lead compound for a particular application, in silico methods could be used to design and evaluate a library of its analogues. This would involve systematically modifying the cyclohexyl or fluoroethyl groups and then computationally predicting how these changes affect the molecule's properties.

Virtual screening would involve docking these designed analogues into the active site of a target protein (if the application is biological) to predict their binding affinity. This process can significantly accelerate the discovery of more potent or selective compounds.

Computational Studies on Substituent Effects and Conformational Preferences

A systematic computational study could investigate how changing the substituents on the thiourea core affects the properties of this compound. For instance, replacing the fluoroethyl group with other halogenated alkyl chains or replacing the cyclohexyl group with other cyclic or acyclic moieties would alter the molecule's electronics and sterics.

Computational analysis of these analogues would reveal trends in their conformational preferences, electronic properties, and reactivity. This information would be invaluable for establishing structure-activity relationships and for fine-tuning the molecular properties for specific applications.

Elucidation of Biological Mechanisms of Action for 1 Cyclohexyl 3 2 Fluoroethyl Thiourea and Its Analogues

Identification and Characterization of Molecular and Cellular Targets

The initial step in understanding the pharmacological profile of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea and its analogues involves the identification of their direct molecular and cellular interactors. These interactions are fundamental to their biological effects.

Enzyme Inhibition Studies

Thiourea (B124793) derivatives are recognized for their ability to inhibit a range of enzymes, a characteristic that is central to their therapeutic potential. While specific inhibitory data for this compound is not extensively documented, studies on analogous compounds provide significant insights into its probable enzymatic targets.

Urease Inhibition: Thiourea and its derivatives have been widely investigated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide. This inhibition is critical in the context of infections caused by urease-producing bacteria, such as Helicobacter pylori. The inhibitory action is often attributed to the interaction of the thiourea moiety with the nickel ions in the enzyme's active site.

DNA Topoisomerase and Gyrase Inhibition: DNA topoisomerases and gyrases are essential enzymes that regulate the topology of DNA. Their inhibition can lead to disruptions in DNA replication and transcription, ultimately resulting in cell death. Certain heterocyclic thiourea derivatives have demonstrated potent inhibitory activity against these enzymes, suggesting a potential mechanism for their anticancer and antibacterial properties.

Kinase Inhibition (e.g., TrkA, GSK-3β, CDK5/p35): Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The thiourea scaffold is a key feature in many tyrosine kinase inhibitors due to its ability to form hydrogen bonds within the ATP-binding pocket of these enzymes. Glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are particularly relevant in the context of neurodegenerative diseases due to their role in the hyperphosphorylation of the tau protein. Inhibition of these kinases is a promising therapeutic strategy.

Table 1: Enzyme Inhibitory Activities of Selected Thiourea Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| Thiourea Derivatives | Urease | Inhibition of enzyme activity |

| Heterocyclic Thioureas | DNA Topoisomerase | Inhibition of DNA relaxation |

| Thiourea Derivatives | Tyrosine Kinases | Inhibition of ATP binding |

| Thiourea Derivatives | GSK-3β | Modulation of tau phosphorylation |

Interactions with Nucleic Acids and Proteins

Beyond enzyme inhibition, the biological effects of this compound analogues can be attributed to their direct interactions with nucleic acids and proteins, leading to the formation of covalent adducts and subsequent cellular dysfunction.

Alkylation and Covalent Adduct Formation: The haloethyl functionality in analogues of this compound is a key structural feature that can lead to the alkylation of nucleophilic sites on biomolecules. For instance, the analogous nitrosourea, 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea, has been shown to cause significantly less interstrand cross-linking of DNA compared to its chloroethyl counterpart. This is attributed to the lower leaving group ability of the fluoride ion compared to chloride. nih.gov This suggests that the fluoroethyl group of this compound may participate in alkylation reactions, albeit potentially at a different rate and specificity compared to other haloethyl derivatives. These alkylating actions can result in the formation of covalent adducts with DNA and proteins, leading to cytotoxicity. nih.govnih.gov The thiourea moiety itself can also react with alkylating agents, which may influence its interactions with proteins.

Modulation of Cellular Pathways

The interactions of this compound and its analogues at the molecular level translate into broader effects on cellular pathways that govern cell fate and function.

Induction of Apoptosis and Programmed Cell Death Pathways

A significant mechanism of action for many cytotoxic compounds, including thiourea derivatives, is the induction of apoptosis, or programmed cell death.

Studies on 3-(trifluoromethyl)phenylthiourea derivatives have demonstrated their potent pro-apoptotic activity in various cancer cell lines. For example, certain fluorinated thioureas have been shown to induce a very high percentage of late-stage apoptosis in colon cancer cells (SW480). nih.gov This effect is often dose-dependent and cell-line specific. The induction of apoptosis by cyclohexyl-containing compounds can also occur through caspase-independent mitochondrial pathways, involving an increase in superoxide production and mitochondrial membrane depolarization. nih.gov

Table 2: Apoptotic Activity of a Fluorinated Thiourea Analogue in SW480 Colon Cancer Cells This table is interactive. You can sort and filter the data.

| Compound | Concentration | Percentage of Late Apoptotic Cells |

|---|

Regulation of Cell Proliferation and Cell Cycle Progression

In addition to inducing apoptosis, thiourea derivatives can also exert cytostatic effects by modulating cell proliferation and arresting the cell cycle. The disruption of DNA synthesis and repair through mechanisms like topoisomerase inhibition or DNA alkylation can lead to cell cycle arrest at various checkpoints, preventing cancer cells from dividing and proliferating. Research on 3-(trifluoromethyl)phenylthiourea derivatives has shown a significant reduction in the number of viable cancerous cells, indicating an impact on cell proliferation. nih.gov

Anti-inflammatory Signaling Modulation

Thiourea derivatives have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response, and its chronic dysregulation is a hallmark of many diseases.

Table 3: Inhibition of Interleukin-6 Secretion by Thiourea Analogues in SW480 Cells This table is interactive. You can sort and filter the data.

| Compound | Percentage Decrease in IL-6 Secretion |

|---|---|

| Thiourea Analogue 1 | 23-63% |

| Thiourea Analogue 2 | 23-63% |

| Thiourea Analogue 8 | 23-63% |

Antioxidant and Radical Scavenging Mechanisms

The antioxidant capabilities of thiourea derivatives are a cornerstone of their biological activity. These compounds are recognized as potent scavengers of reactive oxygen species such as hydroxyl radicals (•OH). hueuni.edu.vnnih.gov The primary mechanisms through which they exert this effect are understood to be hydrogen atom transfer (HAT) and single electron transfer (SET), with the former often being the preferred pathway. hueuni.edu.vn

In the hydrogen atom transfer (HAT) mechanism, the thiourea derivative donates a hydrogen atom from its N-H bond to a free radical, thereby neutralizing it. hueuni.edu.vn This process is influenced by the bond dissociation energy (BDE) of the N-H bonds within the molecule. hueuni.edu.vn Theoretical and experimental studies on thiourea analogues, such as 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), have shown that the HAT mechanism can account for over 99% of the radical scavenging activity. hueuni.edu.vn The reaction quenches harmful radicals, preventing them from causing oxidative damage to biological macromolecules. hueuni.edu.vn

Furthermore, research has demonstrated that thiourea and its derivatives, like dimethylthiourea, are effective scavengers of hypochlorous acid (HOCl), a potent oxidant produced by myeloperoxidase in neutrophils. nih.gov This reactivity is significant because it indicates a protective role against inflammation-induced oxidative damage that is distinct from just scavenging hydroxyl radicals. nih.gov

The effectiveness of various thiourea derivatives as antioxidants is often quantified by their IC50 values in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays. hueuni.edu.vnmdpi.comfarmaciajournal.com

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | hueuni.edu.vn |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |

Analysis of Target Specificity and Selectivity in Biological Systems

Beyond their general antioxidant effects, thiourea derivatives, including analogues of this compound, exhibit notable specificity and selectivity towards certain biological targets, particularly enzymes. This targeted interaction is crucial for their potential therapeutic applications.

A significant area of investigation has been the anticholinesterase activity of these compounds. nih.gov Certain unsymmetrical thiourea derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of neurotransmission. nih.gov For instance, studies on a series of cyclohexyl thiourea analogues revealed that these compounds can act as enzyme inhibitors. nih.gov The inhibitory potential is often dependent on the specific substitutions on the thiourea backbone, which influence the binding affinity to the enzyme's active site. nih.gov

Molecular docking studies have complemented experimental findings, providing insights into the binding modes of these inhibitors. For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea demonstrated favorable docking scores with both AChE and BChE, suggesting stable interactions within the active sites of these enzymes. nih.gov

Other research has explored the broader enzyme inhibitory profiles of thiourea derivatives. Some have shown activity against tyrosinase, α-amylase, and α-glucosidase. dergipark.org.tr Additionally, certain urea and thiourea derivatives of existing drugs, such as Lenalidomide, have been synthesized and evaluated for anticancer activity, revealing specific targets like histone deacetylase 1 (HDAC1). nih.gov One such derivative, 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea, showed significant HDAC1 inhibition and high selectivity for cancer cells over normal endothelial cells. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | nih.gov |

| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea | Renal Cancer Cells (Caki) | 9.88 µM | nih.gov |

| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea | Endothelial Cells (HUVEC) | 179.03 µM | nih.gov |

These findings underscore that the biological effects of this compound and its analogues are not limited to non-specific radical scavenging but also involve selective interactions with key enzymes, suggesting a potential for more targeted biological activities.

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3 2 Fluoroethyl Thiourea Derivatives

Impact of the Cyclohexyl Moiety on Biological Activity and Pharmacological Profile

The cyclohexyl group, a bulky and lipophilic moiety, plays a significant role in the interaction of thiourea (B124793) derivatives with biological targets. Its presence is crucial for establishing hydrophobic interactions within the binding pockets of enzymes or receptors. The non-planar, flexible nature of the cyclohexane (B81311) ring allows it to adopt various conformations (e.g., chair, boat), which can be critical for achieving an optimal fit with a specific biological target.

The table below illustrates how modifications on a different part of the molecule, while keeping the cyclohexyl group constant, affect inhibitory activity against Butyrylcholinesterase (BChE), demonstrating the foundational role of the cyclohexyl scaffold.

| Compound ID | R-Group (Substitution on Phenyl Ring) | IC₅₀ (µM) for BChE |

| 3 | 3-chlorophenyl | 2.20 ± 0.05 |

| 4 | 4-chlorophenyl | 0.90 ± 0.01 |

| - | 2,4-dimethylphenyl | 1.00 ± 0.01 |

| Data derived from studies on analogous N-cyclohexyl-N'-aryl thiourea compounds. researchgate.net |

Role of the Fluoroethyl Group in Bioavailability, Molecular Recognition, and Efficacy

The fluorine atom is the most electronegative element, yet it is relatively small in size, allowing it to act as a bioisostere for a hydrogen atom or a hydroxyl group. acs.orgresearchgate.net Its high electronegativity creates a strong C-F bond, which can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound. nih.gov

This strong electronegativity also polarizes the C-F bond, creating a significant dipole moment. This can influence the molecule's conformation through stereo-electronic effects, such as the gauche effect, where the fluorine atom prefers a gauche orientation relative to an adjacent electron-donating group. researchgate.net These conformational preferences can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for a target receptor. researchgate.net Furthermore, the polarized C-F bond can participate in non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can be crucial for molecular recognition at the active site of a biological target. benthamscience.com

The replacement of a C-H bond with a C-F bond generally leads to an increase in lipophilicity, which can enhance a compound's ability to cross biological membranes. nih.gov Studies have shown a strong correlation between the octanol-water partition coefficient (logP) and the membrane molar partitioning coefficient (logKp), indicating that even subtle changes in lipophilicity due to fluorination can be relevant for membrane permeability. nih.govugent.be Therefore, the 2-fluoroethyl group in the target compound is expected to enhance its ability to penetrate cell membranes compared to a non-fluorinated ethyl analogue, potentially leading to improved bioavailability. researchgate.net

The table below shows the impact of different fluorination patterns on the lipophilicity (logD 7.4) of a sample series of 2-thioalkyl pyridine (B92270) compounds, illustrating the principle.

| Compound | RF Group | logD 7.4 |

| 1 | SCH3 | 1.69 |

| 2 | SCF2H | 1.95 |

| 3 | SCF3 | 2.13 |

| Data demonstrates that increasing fluorination on a methyl group enhances lipophilicity. nih.gov |

Effects of Substitutions on the Thiourea Backbone on Biological Potency and Selectivity

The thiourea backbone [-NH-C(=S)-NH-] is a privileged structure in medicinal chemistry, known for its ability to form strong hydrogen bonds and coordinate with metal ions. biointerfaceresearch.comnih.gov The two NH protons act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are fundamental to the binding of thiourea derivatives to many biological targets. mdpi.com

Replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) derivative significantly alters the molecule's electronic properties, hydrogen bonding capacity, and biological activity. nih.gov For example, in one study, a thiourea derivative was found to be significantly more potent as an anticancer agent than its corresponding urea analogue, a difference attributed to the thiourea's stronger binding affinity within a hydrophobic pocket of the target protein. biointerfaceresearch.com

Modifications to the NH groups, such as N-alkylation or incorporation into a heterocyclic ring, would eliminate their hydrogen bond-donating capability, which often leads to a significant decrease or complete loss of biological activity. nih.gov Therefore, the integrity of the N,N'-disubstituted thiourea backbone is often considered essential for the pharmacological profile of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR studies are computational methods that link the chemical structure of a series of compounds to their pharmacological activity. farmaciajournal.com For thiourea derivatives, QSAR models have been successfully developed to predict their activity in various therapeutic areas, including as anticancer and antibacterial agents. scichemj.orgresearchgate.net

A common finding in QSAR studies of thiourea derivatives is the critical importance of lipophilicity (LogP) as a descriptor for predicting biological activity. scichemj.org This aligns with the understanding that these molecules must often cross biological membranes to reach their target. Other molecular descriptors that frequently appear in predictive models include electronic properties (e.g., bond lengths, atomic charges) and steric parameters, which relate to the molecule's size and shape. scichemj.org

For example, a QSAR study on a series of thiourea derivatives with anticancer activities identified LogP, the length of the C=N bond, and the vibration frequency of a carbonyl group (in acylthioureas) as priority descriptors for predicting activity. scichemj.org Such models, once validated, can be used to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive animal testing. farmaciajournal.comresearchgate.net

Rational Design Principles for Optimizing Biological Activities

Based on the SAR and QSAR findings discussed, several rational design principles can be formulated for optimizing the biological activities of derivatives of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea.

Optimize Hydrophobic Interactions: The cyclohexyl moiety is a key contributor to hydrophobic binding. Its size and lipophilicity can be fine-tuned by introducing small substituents to probe the steric and electronic limits of the target's binding pocket.

Modulate Lipophilicity and Metabolism via Fluorination: The fluoroethyl group enhances membrane permeability. The position and number of fluorine atoms can be varied (e.g., creating di- or tri-fluoroethyl groups) to systematically adjust lipophilicity and metabolic stability to achieve an optimal pharmacokinetic profile. researchgate.net

Preserve the Hydrogen Bonding Scaffold: The thiourea backbone's N-H groups are typically essential for activity and should be preserved. The primary design focus should be on the N-substituents (the cyclohexyl and fluoroethyl groups) rather than the core structure. nih.gov

Utilize Electron-Withdrawing Groups: Structure-activity relationships in broader studies of thiourea derivatives have often shown that introducing electron-withdrawing groups on aromatic rings can enhance inhibitory activity. nih.govnih.gov While the parent compound has aliphatic substituents, this principle could be applied if designing hybrid molecules with aromatic components.

Advanced in Vitro Biological Activities and Preclinical Efficacy of 1 Cyclohexyl 3 2 Fluoroethyl Thiourea and Its Analogues

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

While specific studies on the antimicrobial activity of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea are not extensively documented in the reviewed literature, the broader class of thiourea (B124793) derivatives, including those with cyclohexyl moieties, has demonstrated notable antimicrobial properties. mdpi.commdpi.com Research into various analogues showcases a range of antibacterial and antifungal efficacy.

Thiourea derivatives are recognized for their potential as antibacterial, antifungal, and antimycobacterial agents. mdpi.comnih.gov The inclusion of a fluorine atom in such molecules can enhance lipophilicity, potentially increasing the rate of cell penetration and the transport of the drug to its active site. mdpi.com

One study investigated a series of thiourea derivatives against various bacterial and fungal strains. The findings revealed that compounds TD4 exerted potent antibacterial activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 2–16 µg/mL. nih.gov However, these compounds showed no significant activity against Gram-negative bacteria. nih.gov

Another study on N-(cyclohexyl(methyl)carbomothioyl)benzamide (TU1) and N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) demonstrated their potential against Mycobacterium tuberculosis. up.ac.za

Table 1: Antibacterial Activity of Selected Thiourea Analogues

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| TD4 | Staphylococcus aureus (MRSA) | 2–16 |

| TD4 | Staphylococcus epidermidis | 2–16 |

Data sourced from studies on thiourea analogues.

Antiviral Activity Assessments

There is a lack of specific antiviral activity assessments for this compound in the available scientific literature. However, the broader class of thiourea derivatives has been a subject of interest in the development of antiviral agents. For instance, certain thiourea compounds have been investigated for their potential to inhibit viruses such as HIV. mdpi.com Additionally, a series of acyclic fleximer nucleoside analogues were designed and evaluated for their potential to inhibit various coronaviruses, with some compounds showing promising activity against Human coronavirus (HCoV)-NL63 and Middle East respiratory syndrome-coronavirus (MERS-CoV). nih.gov

Further research is required to determine if this compound or its close analogues possess any significant antiviral properties.

Anticancer and Cytotoxic Activity Evaluation in Various Cancer Cell Lines

While direct studies on the anticancer activity of this compound are limited, extensive research has been conducted on the cytotoxic effects of various thiourea analogues against a range of cancer cell lines. These studies indicate that the thiourea scaffold is a promising pharmacophore for the development of novel anticancer agents. nih.govmdpi.comnih.gov

A study on 1,3-disubstituted thiourea derivatives demonstrated significant cytotoxic activity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with some analogues showing higher efficacy and selectivity than the reference drug cisplatin. nih.gov For example, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed high activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov The cytotoxic action of a 2-phenylethylthiourea (B2642467) derivative was also noted, though it was less potent. nih.gov

Another investigation into novel bis(2-aminoethyl)amine derivatives with thiourea moieties revealed that a phenethyl derivative exhibited the highest growth-inhibitory activity on all tested cancer cell lines, with IC50 values from 13.95 ± 2.5 to 15.74 ± 1.7 µM. mdpi.com

Fluorinated analogues of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), a compound structurally related to the subject of this article, have been synthesized and evaluated for their antitumor activity. The 3-(1H-decafluorocyclohexyl) analogue (FCCNU) showed marked toxicity but little activity against intracerebral L1210 leukemia in mice. nih.gov

Table 2: Cytotoxic Activity of Selected Thiourea Analogues Against Various Cancer Cell Lines

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3,4-dichloro-phenylthiourea | SW480 (Colon) | 1.5 - 8.9 |

| 4-CF3-phenylthiourea | SW620 (Colon) | 1.5 - 8.9 |

| Dihalogenophenylthiourea | PC3 (Prostate) | < 10 |

| Phenethyl bis(2-aminoethyl)amine thiourea | HTB-140 (Melanoma) | 13.95 ± 2.5 |

| Phenethyl bis(2-aminoethyl)amine thiourea | CaCo-2 (Colorectal) | 15.74 ± 1.7 |

Data represents findings from studies on various thiourea analogues and may not be directly representative of this compound.

Anti-inflammatory and Immunomodulatory Effects

Studies on thiourea derivatives of naproxen (B1676952) have shown promising anti-inflammatory activity. nih.gov These compounds have been evaluated for their ability to reduce paw edema in animal models, a common screening method for anti-inflammatory drugs. nih.gov Some thiourea derivatives have also been investigated for their inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the inflammatory pathway. nih.gov

Furthermore, certain thiourea derivatives have been found to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov These findings suggest that the thiourea scaffold could be a valuable template for designing new anti-inflammatory and immunomodulatory agents. nih.govmdpi.com

Neurobiological Activity Profiling (e.g., Neuroprotection, CNS Modulation)

There is no specific information available regarding the neurobiological activity of this compound. The broader class of thiourea derivatives has been explored for various biological activities, but detailed neurobiological profiling is not a prominent area of research for this specific compound in the reviewed literature. mdpi.com Further investigation is required to ascertain any potential for neuroprotection or modulation of the central nervous system.

Antimalarial and Antituberculosis Activities

While no specific studies on the antimalarial or antituberculosis activity of this compound were identified, research on its analogues provides some insights into the potential of this chemical class.

Antimalarial Activity: Thiourea derivatives have been a subject of interest in the search for new antimalarial agents. researchgate.netnih.gov A study on 4-amino-7-chloroquinolyl thioureas showed that many of these analogues exhibited submicromolar antimalarial activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. nih.gov Another study on acyl-thiourea platinum(II) complexes found that most of these compounds displayed potent activity against the NF54 strain of P. falciparum in the nanomolar range. up.ac.za

Antituberculosis Activity: The thiourea scaffold is present in some compounds with known antitubercular activity. mdpi.comup.ac.za For instance, N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea is active against Mycobacterium tuberculosis H37Rv. mdpi.com A series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives were synthesized and tested for their antimycobacterial activity, with some compounds showing excellent activity at low concentrations. researchgate.net Furthermore, a study on 2-phenylaminomethylene-cyclohexane-1,3-diones identified a lead molecule with an MIC that matches standard anti-TB drugs like ethambutol. nih.gov

Table 3: Antituberculosis Activity of Selected Thiourea and Cyclohexyl Analogues

| Compound Analogue | Strain | MIC |

|---|---|---|

| N-(cyclohexyl(methyl)carbomothioyl) benzamide (B126) (TU1) | M. tuberculosis H37Rv | 28.2 µM |

| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | M. tuberculosis H37Rv | 11.2 µM |

| N-Cyclohexyl-5-(substituted-phenyl)-1,3,4-thiadiazole-2-amine (C5) | M. tuberculosis H37Rv | 1.6 µg/ml |

Data is from studies on analogues and not the specific compound this compound.

Applications in Chemical and Materials Science

Organocatalysis and Asymmetric Synthesis with Thiourea (B124793) Catalysts

Thiourea derivatives have emerged as a prominent class of metal-free organocatalysts. wikipedia.orgnih.gov Their effectiveness stems from their ability to activate substrates through non-covalent interactions, offering a green and sustainable alternative to traditional metal-based catalysts. wikipedia.org

The primary mechanism behind the catalytic activity of thioureas is their function as powerful hydrogen bond donors. acs.org The two N-H protons of the thiourea group can form a bidentate (two-point) hydrogen-bonding interaction with electrophilic centers in a substrate, such as the oxygen atom of a carbonyl group. wikipedia.org This interaction, sometimes described as "partial protonation," polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. wikipedia.org

This dual hydrogen-bonding motif effectively mimics the role of Lewis acids but operates under milder, nearly neutral conditions, making it compatible with acid-sensitive substrates. wikipedia.orgacs.org In the context of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea, the N-H protons are poised to activate a wide range of substrates in reactions such as Michael additions, Diels-Alder reactions, and cyanosilylations. acs.org

Table 1: Key Features of Thiourea as a Hydrogen-Bonding Catalyst

| Feature | Description |

|---|---|

| Activation Mode | Dual hydrogen bond donation to an electrophile (e.g., carbonyl group). |

| Effect on Substrate | Increases electrophilicity and stabilizes transition states. |

| Catalyst Nature | Metal-free, functions as a Brønsted acid or general acid catalyst. acs.orgacs.org |

| Reaction Conditions | Typically mild, bench-stable, and tolerant of air and moisture. wikipedia.org |

A significant application of thiourea organocatalysis in sustainable chemistry is the synthesis of non-isocyanate polyurethanes (NIPUs). springernature.comnih.gov Traditional polyurethane production involves highly toxic and moisture-sensitive isocyanates. nih.gov The NIPU pathway, primarily the ring-opening reaction of cyclic carbonates with amines, offers a safer and greener alternative. nih.govresearchgate.net

Thiourea catalysts have proven to be highly efficient in promoting this reaction. springernature.comnih.gov They activate the carbonyl group of the cyclic carbonate, facilitating its ring-opening by the amine nucleophile. springernature.comresearchgate.net This catalytic approach allows the synthesis of NIPUs, specifically polyhydroxyurethanes (PHUs), under mild conditions from renewable resources. nih.govdntb.gov.ua The use of organocatalysts like this compound could thus play a role in developing more environmentally benign polymer systems. nih.gov

Coordination Chemistry and Metal Complexation

The thiourea scaffold is an exceptionally versatile ligand in coordination chemistry due to the presence of multiple donor sites. mdpi.com The sulfur atom acts as a soft donor, while the nitrogen atoms can also participate in binding, leading to a variety of coordination modes. mdpi.comanalis.com.my

Derivatives of thiourea are widely used as ligands for a host of transition metals, including copper, zinc, nickel, palladium, and platinum. mdpi.comnih.gov The specific design of the ligand, including the nature of the substituents on the nitrogen atoms (such as the cyclohexyl and 2-fluoroethyl groups in the title compound), influences the ligand's electronic properties and steric profile, which in turn dictates its coordination behavior.

Two primary coordination modes are prevalent:

Monodentate Coordination: The ligand binds to the metal center exclusively through the sulfur atom. This is the most common mode, particularly in complexes with metals that have a high affinity for soft donors. mdpi.com

Bidentate Chelation: The ligand coordinates through both the sulfur atom and one of the nitrogen atoms after deprotonation, forming a stable chelate ring. This mode creates a more rigid and often more stable complex. mdpi.com

The presence of both alkyl (cyclohexyl) and fluoroalkyl (2-fluoroethyl) groups in this compound provides a unique electronic balance that can be exploited in the design of metal complexes with tailored properties.

The formation of metal complexes with thiourea ligands leads to significant changes in their physicochemical properties, which can be probed by various analytical techniques.

Spectroscopic Properties: In Infrared (IR) spectroscopy, coordination through the sulfur atom typically results in a shift of the C=S stretching vibration frequency. Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical shifts of the N-H protons and adjacent carbon atoms upon complexation. mdpi.com

Table 2: Representative Structural Data for a Related Metal-Thiourea Complex (1-cyclohexyl-3-(2-furoyl)thiourea)

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-cyclohexyl-3-(2-furoyl)thiourea | nih.gov |

| C=S Bond Length | 1.685 Å | nih.gov |

| C-N Bond Lengths | 1.335 Å to 1.401 Å | nih.gov |

| Molecular Geometry | The thiourea fragment is nearly planar. | nih.gov |

Note: This data is for an analogous compound and serves to illustrate typical structural parameters. Specific values for complexes of this compound would require experimental determination.

Molecular Electronics and Functional Materials Development

The unique properties of thiourea derivatives also make them interesting candidates for the development of functional materials. Research has indicated that aroylthioureas, a related class of compounds, have potential applications in molecular electronics. nih.gov This potential stems from several key characteristics of the thiourea core:

Hydrogen Bonding Networks: The ability to form extensive and predictable intermolecular hydrogen bonds allows thiourea molecules to self-assemble into highly ordered supramolecular structures, which is a critical requirement for many functional materials. nih.gov

Metal Ion Sensing: The strong affinity of the thiourea sulfur atom for heavy and soft metal ions has been exploited in the development of chemical sensors. nih.govresearchgate.net Binding of a metal ion can induce a change in the molecule's fluorescence or electrochemical properties, enabling detection.

Resonance and Charge Transfer: The thiourea group possesses a delocalized π-system, and its electronic properties can be tuned by the substituents on the nitrogen atoms. This allows for the design of molecules with specific intramolecular charge transfer (ICT) characteristics, which are relevant for optical and electronic materials. nih.gov

While direct applications of this compound in this area have not been reported, its fundamental properties suggest it could serve as a building block for creating new materials with tailored electronic or recognition capabilities.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-cyclohexyl-3-(2-furoyl)thiourea |

| Carbon dioxide |

| Copper |

| Nickel |

| Palladium |

| Platinum |

Concluding Remarks and Future Research Perspectives on 1 Cyclohexyl 3 2 Fluoroethyl Thiourea

Summary of Key Academic Contributions and Discoveries

The academic importance of thiourea (B124793) derivatives is well-established, stemming from their versatile applications in medicinal chemistry, organic synthesis, and materials science. rsc.orgbiu.ac.il Thiourea and its derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. rsc.orgnih.gov Their broad spectrum of biological activities includes antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral properties. mdpi.comanalis.com.my

The synthesis of thiourea derivatives is a significant area of academic research. Key methods include the reaction of amines with isothiocyanates, or greener approaches using carbon disulfide or elemental sulfur. mdpi.comnih.gov The development of efficient, high-yield, and environmentally friendly synthetic routes, such as multicomponent reactions and flow chemistry, continues to be a major focus. nih.govresearchgate.net

Structurally similar compounds, like 1-cyclohexyl-3-(2-furoyl)thiourea, have been synthesized and their crystal structures analyzed to understand intra- and intermolecular interactions, which are crucial for designing new materials and drugs. nih.govresearchgate.net The cyclohexyl group in such molecules is a common moiety in medicinal chemistry, often contributing to the lipophilicity and binding affinity of the compound to biological targets. nih.gov The introduction of fluorine, as in the 2-fluoroethyl group, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Therefore, the key academic contribution of a compound like 1-Cyclohexyl-3-(2-fluoroethyl)thiourea would likely lie in the synergistic effect of these structural features, potentially leading to novel therapeutic agents or specialized materials.

Unaddressed Research Questions and Methodological Challenges

Despite the extensive research on thiourea derivatives, several questions and challenges remain, particularly for a specific, unsymmetrically substituted compound like this compound.

Key Unaddressed Questions:

Detailed Biological Profile: What is the full spectrum of biological activity for this compound? While general thioureas show promise, the specific combination of the cyclohexyl and fluoroethyl groups could lead to unique activities, for instance, as an enzyme inhibitor or an antimicrobial agent. nih.govnih.gov

Mechanism of Action: For any identified biological activity, what is the precise molecular mechanism? Identifying the target enzymes, receptors, or cellular pathways is crucial for rational drug design and optimization. biointerfaceresearch.comresearchgate.net

Structure-Activity Relationship (SAR): How do modifications to the cyclohexyl or fluoroethyl groups affect the compound's activity? A thorough SAR study would be essential to optimize its properties. nih.gov

In Vivo Efficacy and Toxicology: Assuming promising in vitro activity, how does the compound behave in living organisms? Its efficacy, metabolic fate, and potential toxicity are critical unanswered questions.

Methodological Challenges:

Synthesis of Precursors: A primary challenge can be the efficient and safe synthesis of the fluoroethyl isothiocyanate or 2-fluoroethylamine precursor, which may involve hazardous reagents.

Selective Synthesis: Achieving high yields for unsymmetrical thioureas can be challenging, sometimes resulting in mixtures of products that require extensive purification. nih.gov

Chirality: If chiral centers are introduced, developing stereoselective synthetic methods and analytical techniques for separating enantiomers would be a significant hurdle. researchgate.net

Analytical Characterization: Comprehensive characterization of the compound and its potential metabolites requires sophisticated analytical techniques, such as advanced NMR spectroscopy and mass spectrometry. nih.gov

Emerging Trends and Novel Directions in Thiourea Research

The field of thiourea research is dynamic, with several emerging trends that could shape the future investigation of this compound.

Green Chemistry in Synthesis: There is a growing emphasis on developing sustainable synthetic methods. nih.gov This includes the use of water as a solvent, catalyst-free reactions under sunlight, and the use of metal-organic frameworks (MOFs) as recyclable catalysts for thiourea synthesis. nih.govdoaj.orgresearchgate.net

Organocatalysis: Thiourea derivatives, particularly those capable of forming strong hydrogen bonds, are increasingly used as highly efficient and selective organocatalysts in a variety of chemical transformations. researchgate.net The specific structure of this compound could be explored for its potential in this area.

Chemosensors: The ability of the thiourea moiety to bind with metal ions has led to the development of fluorescent sensors for detecting heavy metals like mercury, which has significant environmental and health implications. nih.gov

Materials Science: Thioureas are being investigated for their role in creating advanced materials. For example, they are used as reducing agents in redox initiator systems for the polymerization of two-component dental materials. nih.gov They also have applications in the development of metal complexes and molecular electronics. researchgate.net

Targeted Drug Delivery: Incorporating thiourea derivatives into larger molecules or nanoparticles for targeted delivery to cancer cells or specific tissues is a promising direction to enhance efficacy and reduce side effects. biointerfaceresearch.com

Potential for Interdisciplinary Collaborations and Innovations

The full potential of this compound can best be unlocked through collaborations that bridge traditional scientific disciplines.

Chemistry and Biology: A collaboration between synthetic organic chemists and molecular biologists is fundamental. Chemists can synthesize the compound and its analogs, while biologists can perform in vitro and in vivo testing to evaluate its biological activities and elucidate its mechanism of action. researchgate.net

Computational Chemistry and Experimental Science: Molecular docking and computational modeling can predict how the compound might interact with biological targets, guiding synthetic efforts toward more potent and selective derivatives. nih.govbiointerfaceresearch.com These in silico studies, when combined with experimental validation, can significantly accelerate the drug discovery process.

Pharmacology and Materials Science: If the compound shows interesting electronic or coordination properties, collaborations with materials scientists could lead to the development of novel electronic devices, sensors, or smart materials. nih.govrsc.org

Agricultural Science: Given that many thiourea derivatives have applications as herbicides, fungicides, and insect growth regulators, collaborations with agricultural scientists could explore the potential of this compound in crop protection. semanticscholar.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.